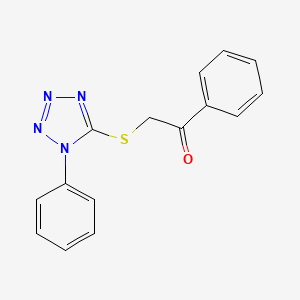
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide, also known as EMBI, is a synthetic compound that has been studied for its potential applications in scientific research. EMBI belongs to a class of compounds known as benzothiazole derivatives, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various cellular processes. However, one limitation of using N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide. One area of interest is the development of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide and its potential applications in the treatment of various diseases. Finally, N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide may also have potential applications in the development of novel imaging agents for use in diagnostic imaging.
Méthodes De Synthèse
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can be synthesized using a variety of methods, including condensation reactions between 4-methoxybenzoyl chloride and 3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-amine. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Propriétés
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)11-6-12(2)17(16)25-19(21)20-18(22)13-7-9-14(23-3)10-8-13/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAMLUBNGBMWOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2393433.png)



![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2393440.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-[(2S)-2-hydroxypropyl]benzamide](/img/structure/B2393442.png)
![5-chloro-N-[1-(4-ethoxyphenyl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2393443.png)


![3-(2-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2393451.png)

![N-[(2-Pyrrolidin-1-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2393453.png)
